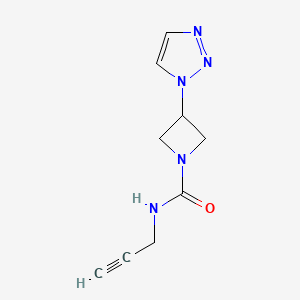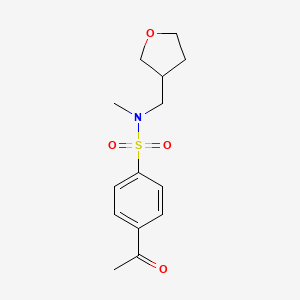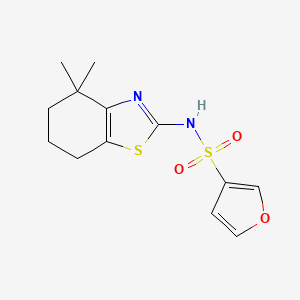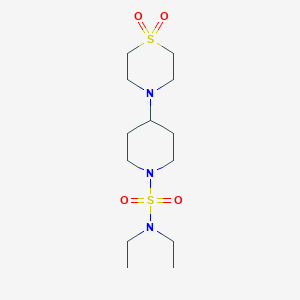
N-prop-2-ynyl-3-(triazol-1-yl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-prop-2-ynyl-3-(triazol-1-yl)azetidine-1-carboxamide is a synthetic compound that belongs to the class of azetidine derivatives. This compound is characterized by the presence of a triazole ring, an azetidine ring, and a carboxamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-prop-2-ynyl-3-(triazol-1-yl)azetidine-1-carboxamide typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form a 1,2,3-triazole ring. The general reaction conditions include the use of a copper(I) catalyst, such as copper(I) bromide, in the presence of a reducing agent like sodium ascorbate, under mild conditions (room temperature to 60°C) .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow chemistry techniques to enhance efficiency and reduce production costs. The use of automated reactors and in-line monitoring systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-prop-2-ynyl-3-(triazol-1-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring or the azetidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an aqueous medium at room temperature.
Reduction: Sodium borohydride (NaBH₄) in methanol at 0°C to room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA) at room temperature.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-prop-2-ynyl-3-(triazol-1-yl)azetidine-1-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.
Materials Science: The compound can be used in the development of new materials with unique properties, such as enhanced stability and biocompatibility.
Biological Research: The compound is used as a tool to study biological processes and pathways, particularly those involving triazole and azetidine derivatives.
Mechanism of Action
The mechanism of action of N-prop-2-ynyl-3-(triazol-1-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can engage in hydrogen bonding and π-stacking interactions, enhancing its binding affinity to biological targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The carboxamide group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex. These interactions collectively contribute to the compound’s biological activity .
Comparison with Similar Compounds
N-prop-2-ynyl-3-(triazol-1-yl)azetidine-1-carboxamide can be compared with other similar compounds, such as:
1,2,3-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Azetidine Derivatives: These compounds share the azetidine ring and are studied for their potential therapeutic applications.
Carboxamide Derivatives: These compounds share the carboxamide group and are known for their stability and ability to form hydrogen bonds.
Properties
IUPAC Name |
N-prop-2-ynyl-3-(triazol-1-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-2-3-10-9(15)13-6-8(7-13)14-5-4-11-12-14/h1,4-5,8H,3,6-7H2,(H,10,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSVHQSSZIANDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)N1CC(C1)N2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Fluoro-2-[(5-methyl-2-phenylmorpholin-4-yl)sulfonylmethyl]benzonitrile](/img/structure/B6969039.png)
![1-[2-Fluoro-6-[4-(2-hydroxyethylamino)piperidin-1-yl]phenyl]ethanone](/img/structure/B6969043.png)



![3-[[2-(5-ethylfuran-2-yl)piperidin-1-yl]methyl]-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B6969079.png)
![(5-tert-butylthiophen-2-yl)-[2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidin-1-yl]methanone](/img/structure/B6969083.png)
![1-[[1-(4-Methoxyphenyl)cyclohexyl]methyl]-3-[1-[5-(propan-2-yloxymethyl)-1,2,4-oxadiazol-3-yl]ethyl]urea](/img/structure/B6969086.png)
![4-Fluoro-3-methyl-7-[(3-methyloxetan-3-yl)methoxy]-2,3-dihydroinden-1-one](/img/structure/B6969088.png)
![[3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]pyrrolidin-1-yl]-(2,4,5-trifluoro-3-hydroxyphenyl)methanone](/img/structure/B6969091.png)



![N-[2-[5-[2-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)ethyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]methanesulfonamide](/img/structure/B6969140.png)
